molecular formula C5H8Br2 B15088573 (1S,2S)-1,2-dibromocyclopentane

(1S,2S)-1,2-dibromocyclopentane

Cat. No.: B15088573
M. Wt: 227.92 g/mol
InChI Key: LJCGLSZQABMYGU-WHFBIAKZSA-N
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Description

(1S,2S)-1,2-Dibromocyclopentane is an organic compound characterized by a cyclopentane ring substituted with two bromine atoms at the 1 and 2 positions. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating that both bromine atoms are on the same side of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S,2S)-1,2-Dibromocyclopentane can be synthesized through the bromination of cyclopentene. The reaction typically involves the addition of bromine (Br₂) to cyclopentene in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via a bromonium ion intermediate, leading to the formation of the dibromide product with high stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and selectivity of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Dibromocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH⁻), leading to the formation of cyclopentane-1,2-diol.

    Elimination Reactions: Treatment with strong bases like potassium tert-butoxide (KOtBu) can result in the elimination of hydrogen bromide (HBr), forming cyclopentene.

    Reduction Reactions: The compound can be reduced to cyclopentane using reducing agents such as zinc (Zn) in acetic acid.

Common Reagents and Conditions

    Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻)

    Bases: Potassium tert-butoxide (KOtBu), sodium hydride (NaH)

    Reducing Agents: Zinc (Zn) in acetic acid, lithium aluminum hydride (LiAlH₄)

Major Products

    Cyclopentane-1,2-diol: Formed via nucleophilic substitution.

    Cyclopentene: Formed via elimination.

    Cyclopentane: Formed via reduction.

Scientific Research Applications

(1S,2S)-1,2-Dibromocyclopentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of cyclopentane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-dibromocyclopentane exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond and the release of hydrogen bromide. The molecular targets and pathways involved vary based on the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1,2-Dibromocyclopentane: The enantiomer of (1S,2S)-1,2-dibromocyclopentane with opposite stereochemistry.

    1,2-Dichlorocyclopentane: Similar structure with chlorine atoms instead of bromine.

    1,2-Diiodocyclopentane: Similar structure with iodine atoms instead of bromine.

Uniqueness

This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of bromine atoms also imparts distinct chemical properties compared to its chloro and iodo analogs.

Properties

IUPAC Name

(1S,2S)-1,2-dibromocyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGLSZQABMYGU-WHFBIAKZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](C1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.92 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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